Methyl 2,3-diamino-5-methoxybenzoate Methyl 2,3-diamino-5-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC3255578
InChI: InChI=1S/C9H12N2O3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,10-11H2,1-2H3
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol

Methyl 2,3-diamino-5-methoxybenzoate

CAS No.:

Cat. No.: VC3255578

Molecular Formula: C9H12N2O3

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3-diamino-5-methoxybenzoate -

Specification

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
IUPAC Name methyl 2,3-diamino-5-methoxybenzoate
Standard InChI InChI=1S/C9H12N2O3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,10-11H2,1-2H3
Standard InChI Key KAKVEOYMVUHZSJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C(=C1)N)N)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Methyl 2,3-diamino-5-methoxybenzoate is identified by the CAS number 1184246-60-3, which serves as its unique chemical identifier in various databases and literature sources . Structurally, the compound belongs to the class of substituted benzoic acid esters, specifically those containing multiple amino functionalities and a methoxy substituent.

Molecular Structure

The molecular structure of Methyl 2,3-diamino-5-methoxybenzoate features a benzene ring as its core with four distinct functional groups:

  • Two primary amino (-NH₂) groups at positions 2 and 3

  • A methoxy (-OCH₃) group at position 5

  • A methyl ester (-COOCH₃) group

This arrangement of substituents creates a molecule with multiple sites for hydrogen bonding, nucleophilic interactions, and coordination chemistry, making it potentially valuable in various chemical transformations and applications .

Physical Properties

While comprehensive physical property data for Methyl 2,3-diamino-5-methoxybenzoate is limited in the available literature, certain properties can be inferred based on its structure. As an aromatic compound with multiple polar functional groups, it likely exhibits moderate to high melting point characteristics typical of substituted benzoates. The presence of two amino groups suggests potential solubility in polar protic solvents, while the methoxy and ester functionalities may confer some solubility in less polar organic solvents.

Table 1: Estimated Physical Properties of Methyl 2,3-diamino-5-methoxybenzoate

PropertyExpected ValueBasis for Estimation
Physical StateSolid at room temperatureTypical for substituted benzoates
ColorLight yellow to off-whiteCommon for aromatic amines
SolubilitySoluble in polar organic solventsBased on functional group analysis
Molecular Weight196.20 g/molCalculated from molecular formula C₉H₁₂N₂O₃

Synthesis Methodologies

Comparative Synthesis Approaches

To contextualize potential synthesis methods, it's instructive to examine approaches used for structurally related compounds. For instance, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines, while representing a different compound class, employs reductive amination strategies that might be adaptable to the preparation of Methyl 2,3-diamino-5-methoxybenzoate .

Table 2: Comparative Synthesis Methods for Diamino-Substituted Aromatic Compounds

Compound ClassSynthetic ApproachPotential Applicability
2,4-Diamino-pyrido[2,3-d]pyrimidinesReductive amination using NaCNBH₃May be adapted for reduction steps
Diamino-benzoate derivativesNucleophilic displacement reactionsPotential for introducing methoxy groups
DiaminobenzoatesReduction of nitro precursors using Raney NiSuitable for converting nitro to amino groups

Reactivity and Chemical Behavior

Functional Group Reactivity

The presence of multiple reactive functional groups in Methyl 2,3-diamino-5-methoxybenzoate suggests diverse chemical behavior. The two primary amino groups are expected to exhibit nucleophilic character, making them suitable for various transformations including:

  • Acylation and alkylation reactions

  • Condensation with aldehydes and ketones

  • Diazotization and subsequent coupling reactions

  • Participation in heterocycle formation

The methyl ester functionality typically undergoes nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and aminolysis. Meanwhile, the methoxy group can participate in demethylation reactions under appropriate conditions, providing additional synthetic versatility.

Application AreaPotential UseFunctional Group Involvement
Pharmaceutical researchDHFR inhibitor precursorsAmino groups for binding interactions
Heterocycle synthesisPreparation of benzimidazoles and quinoxalinesVicinal diamino functionality
Coordination chemistryMetal complex formationAmino groups as coordination sites
Dye chemistryPrecursor for azo dyesAromatic amines for diazotization

Research Gaps and Future Directions

The limited available literature specifically addressing Methyl 2,3-diamino-5-methoxybenzoate highlights several research gaps that warrant further investigation:

  • Optimization of synthetic routes specifically tailored to this compound

  • Comprehensive characterization of physical and chemical properties

  • Evaluation of biological activities, particularly enzyme inhibition

  • Exploration of heterocycle formation and subsequent applications

  • Investigation of coordination chemistry with various metal centers

Research in these areas would contribute significantly to understanding the full potential of this compound and its derivatives.

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